2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide
Overview
Description
2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound features a piperazine ring, a chromen-4-one moiety, and a fluoro-methylphenyl group, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Chromen-4-one Moiety: The chromen-4-one structure can be synthesized through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Piperazine Ring Formation: The piperazine ring is often introduced through nucleophilic substitution reactions involving ethylenediamine and dihaloalkanes.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the chromen-4-one moiety, forming carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-4-one structure, converting them to alcohols.
Substitution: The fluoro-methylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2, Cl2).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Nitro, halo, or alkyl-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive nature.
Mechanism of Action
The mechanism of action of this compound is not fully elucidated but is believed to involve interactions with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: 4-hydroxycoumarin, warfarin.
Piperazine Derivatives: Ciprofloxacin, fluphenazine.
Fluoro-methylphenyl Compounds: Fluoxetine, fluticasone.
Uniqueness
What sets 2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide apart is its unique combination of structural features, which may confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-[(6-ethyl-2-oxochromen-4-yl)methyl]piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O3/c1-3-18-5-7-23-21(12-18)19(13-25(31)32-23)15-28-8-10-29(11-9-28)16-24(30)27-20-6-4-17(2)22(26)14-20/h4-7,12-14H,3,8-11,15-16H2,1-2H3,(H,27,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLKCIUKHCHPPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC(=O)NC4=CC(=C(C=C4)C)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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